molecular formula C25H24N4O3S B2448776 N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021054-95-4

N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2448776
CAS No.: 1021054-95-4
M. Wt: 460.55
InChI Key: ROEARWUIRRHKJM-UHFFFAOYSA-N
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Description

N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine signaling of immune cells through its exclusive association with the common gamma chain (γc) subunit. This compound demonstrates high selectivity for JAK3 over other JAK family members, such as JAK1 and JAK2, which is a key feature for targeting immune pathologies while potentially minimizing off-target effects. The primary research value of this inhibitor lies in its application for investigating signaling pathways in autoimmune diseases, inflammatory conditions, and organ transplant rejection. Its mechanism of action involves competitively binding to the ATP-binding site of JAK3, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade can suppress the proliferation and function of T-cells and other lymphocytes, making it a valuable pharmacological tool for studying immunology and for the preclinical development of novel therapeutic agents . Researchers can utilize this compound to dissect the specific contributions of JAK3 in disease models and to explore combination therapies in oncology and inflammatory research.

Properties

IUPAC Name

N-benzyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-17-23-21(25(30)26-15-18-8-4-2-5-9-18)14-22(19-10-6-3-7-11-19)27-24(23)29(28-17)20-12-13-33(31,32)16-20/h2-11,14,20H,12-13,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEARWUIRRHKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological properties. The molecular formula is C21H24N2O3SC_{21}H_{24}N_2O_3S, and its molecular weight is approximately 396.5 g/mol. The presence of the dioxidotetrahydrothiophen moiety is particularly noteworthy for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in critical cellular processes. Research indicates that it may act as an inhibitor of certain kinases or enzymes associated with cancer progression and inflammation.

MechanismDescription
Enzyme InhibitionPotential inhibition of kinases involved in cancer cell proliferation.
Receptor ModulationPossible interaction with neurotransmitter receptors affecting neurochemistry.
Antioxidant ActivityMay exhibit properties that reduce oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value indicating effective cell growth inhibition in breast cancer cells at concentrations below 10 µM .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vivo models demonstrated a decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its utility in managing inflammatory diseases .

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties, potentially beneficial for neurodegenerative conditions. Animal models treated with the compound exhibited improved cognitive function and reduced neuronal damage .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against human lung cancer cells revealed that it induced apoptosis through the activation of caspase pathways. The study concluded that the compound could be a lead candidate for further development in lung cancer therapies .

Case Study 2: Anti-inflammatory Response

In a model of rheumatoid arthritis, treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to control groups .

Scientific Research Applications

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
  • Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammation by inhibiting specific phosphodiesterases (PDEs), which play a crucial role in inflammatory processes .
  • CNS Activity : The compound's interaction with central nervous system receptors suggests potential applications in treating neurological disorders. For example, it may act as an inhibitor of PDE4B, which is implicated in neuroinflammation and cognitive function .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds structurally related to N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:

StudyFocusFindings
PDE InhibitionIdentified as a selective inhibitor for PDE4B with significant anti-inflammatory effects.
Anticancer EffectsDemonstrated cytotoxicity against various cancer cell lines; mechanism involves apoptosis induction.
CNS ActivityExhibited potential as a neuroprotective agent through modulation of neuroinflammatory pathways.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting:

  • Cancer Treatment : As an anticancer drug candidate.
  • Neurodegenerative Diseases : Potential use in conditions like Alzheimer's disease due to its effects on neuroinflammation.
  • Chronic Inflammatory Disorders : Application in diseases such as rheumatoid arthritis or inflammatory bowel disease.

Q & A

Q. What are the key considerations for optimizing the synthesis of pyrazolo[3,4-b]pyridine derivatives like this compound?

Synthesis optimization requires careful control of reaction conditions, stoichiometry, and regioselectivity. For example, the cyclization of carboxamido linkers to form pyrazolo-pyridine scaffolds (as seen in apixaban analogs) often involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) . Solvent selection (e.g., DMF or ionic liquids like [bmim][BF₄]) and catalysts (e.g., Pd₂(dba)₃/XPhos) are critical for yield improvement, as demonstrated in the synthesis of structurally related pyrazolo-pyridines . Reaction monitoring via TLC or LC-MS ensures intermediate stability and product purity.

Q. How can researchers ensure purity and structural fidelity during purification?

Recrystallization from ethanol or mixed solvents (e.g., DCM/hexane) is effective for removing unreacted starting materials, as shown in the isolation of 6-amino-3-methyl-pyrazolo-pyridine derivatives . For polar intermediates, column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) resolves regioisomers. Reverse-phase HPLC is recommended for final purification of analogs with trifluoromethyl or sulfone groups, which may exhibit high lipophilicity .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR (¹H/¹³C): Assigns regiochemistry of substituents (e.g., distinguishing benzyl vs. phenyl groups) and confirms stereochemistry in tetrahydrothiophene-dioxide moieties .
  • IR: Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) functional groups .
  • HRMS: Validates molecular formula, particularly for halogenated or high-molecular-weight derivatives .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound?

SHELXTL/SHELXL is critical for refining crystal structures against high-resolution X-ray data. For pyrazolo-pyridines, the software resolves disorder in flexible groups (e.g., benzyl or tetrahydrothiophene-dioxide moieties) and models hydrogen bonding networks. The Olex2 interface integrates SHELX workflows for visualizing intermolecular interactions, such as π-π stacking in phenyl-substituted analogs . Example refinement parameters:

ParameterValue/Range
R-factor (final)< 0.05
Resolution (Å)0.8–1.2
Twinning detectionYes (if applicable)

Q. What hydrogen-bonding patterns dominate the supramolecular assembly of this compound?

Graph-set analysis (as per Etter’s rules) reveals common motifs:

  • N–H⋯O interactions between amide protons and sulfone oxygen (d ≈ 2.8–3.0 Å).
  • C–H⋯π contacts involving phenyl/benzyl groups (d ≈ 3.5 Å) .
    These interactions stabilize crystal packing and influence solubility. For analogs with nitro or cyano substituents, additional C–H⋯N bonds may form .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

  • P1 modifications: Replace the benzyl group with p-methoxyphenyl (as in apixaban) to enhance target binding while reducing metabolic liability .
  • Sulfone group: The 1,1-dioxidotetrahydrothiophen-3-yl moiety improves aqueous solubility but may require steric shielding to prevent off-target interactions.
  • In vitro assays: Test cytochrome P450 inhibition (e.g., CYP3A4) and plasma stability (pH 7.4, 37°C) to prioritize analogs with balanced potency and pharmacokinetics .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Standardize assay conditions: Use consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤ 0.1%).
  • Validate target engagement: Employ orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Replicate crystallography: Confirm binding poses via co-crystallization with target proteins, resolving discrepancies in docking predictions .

Methodological Best Practices

  • Synthetic scalability: For multi-step syntheses, optimize Boc-protection/deprotection cycles to minimize side reactions .
  • Crystallization troubleshooting: If crystals fail to form, use seeding or switch to mixed solvents (e.g., dioxane/water) .
  • Data reporting: Include CIF files for crystal structures and raw NMR/HRMS spectra in supplementary materials to ensure reproducibility .

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